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Compound of Interest

Compound Name: Dimethiodal Sodium

Cat. No.: B089858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular structure and

spectral data of Dimethiodal Sodium. The information is presented to be a valuable resource

for researchers, scientists, and professionals involved in drug development and chemical

analysis.

Molecular Structure
Dimethiodal Sodium, with the IUPAC name sodium;diiodomethanesulfonate, is an

organoiodine compound. Its molecular and structural details are summarized in the table

below.
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Identifier Value Source

Molecular Formula CHI₂NaO₃S [1][2]

IUPAC Name
sodium;diiodomethanesulfonat

e
[2]

SMILES C(I)(S([O-])(=O)=O)I.[Na+] [1]

InChI Key
BPILDHPJSYVNAF-

UHFFFAOYSA-M
[2]

CAS Number 124-88-9 [1]

Molecular Weight 369.875 g/mol [2]

The structure of Dimethiodal Sodium consists of a central carbon atom bonded to two iodine

atoms and a sulfonate group. The negative charge on the sulfonate group is balanced by a

sodium cation.
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Figure 1: Molecular structure of Dimethiodal Sodium.

Spectral Data (Predicted)
While specific experimental spectral data for Dimethiodal Sodium is not readily available in

the public domain, we can predict its characteristic spectral features based on the spectroscopy

of related compounds, such as organoiodine compounds and sulfonates.

Infrared (IR) Spectroscopy
The IR spectrum of Dimethiodal Sodium is expected to show characteristic absorption bands

for the sulfonate group and the carbon-iodine bonds.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

S=O asymmetric stretching 1200 - 1100 Strong

S=O symmetric stretching 1070 - 1030 Strong

C-S stretching 800 - 600 Medium

C-I stretching 600 - 500 Medium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: A single peak is expected for the carbon atom, significantly shifted downfield due to

the presence of two electronegative iodine atoms and the sulfonate group.

Carbon Atom Predicted Chemical Shift (δ, ppm)

CHI₂ 20 - 40

¹H NMR: A single peak would be expected for the proton attached to the carbon. However, due

to the presence of two iodine atoms, this compound is likely unstable in common NMR solvents

and may decompose, making proton NMR challenging.

Mass Spectrometry (MS)
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In mass spectrometry, Dimethiodal Sodium is expected to show a molecular ion peak

corresponding to the anionic part of the molecule. The presence of two iodine atoms would

result in a characteristic isotopic pattern.

Ion Expected m/z Notes

[CHI₂O₃S]⁻ 346.77
The monoisotopic mass of the

diiodomethanesulfonate anion.

[M+Na]⁺ 392.75
The sodium adduct of the

intact molecule.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a solid

compound like Dimethiodal Sodium.

Infrared (IR) Spectroscopy - Attenuated Total
Reflectance (ATR)

Sample Preparation: A small amount of the solid Dimethiodal Sodium is placed directly

onto the ATR crystal.

Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal.

The instrument measures the absorption of infrared radiation by the sample.

Data Processing: The resulting spectrum is processed to identify the characteristic

absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dimethiodal Sodium is dissolved in a suitable deuterated solvent

(e.g., D₂O, as it is a salt). A standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic

acid), is added for referencing.

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹³C spectrum is

acquired. Due to the low natural abundance of ¹³C, a larger number of scans may be
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required.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. Chemical shifts are referenced to the internal standard.

Mass Spectrometry - Electrospray Ionization (ESI)
Sample Preparation: A dilute solution of Dimethiodal Sodium is prepared in a suitable

solvent, such as a mixture of water and methanol.

Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. In

negative ion mode, the diiodomethanesulfonate anion is detected. In positive ion mode,

sodium adducts may be observed.

Data Processing: The mass-to-charge ratios of the detected ions are analyzed to determine

the molecular weight and fragmentation pattern of the compound.
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General Workflow for Spectroscopic Analysis
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Figure 2: General experimental workflow for spectroscopic analysis.

This guide provides a foundational understanding of the molecular structure and predicted

spectral characteristics of Dimethiodal Sodium. For definitive analysis, experimental

verification of the spectral data is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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